amine CAS No. 953898-76-5](/img/structure/B2976547.png)
[1-(2,4-Dichlorophenyl)ethyl](methyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(2,4-Dichlorophenyl)ethylamine” is an organic compound that belongs to the class of amines . It has a linear formula of Cl2C6H3CH2CH2NH2 . The compound has a molecular weight of 190.07 .
Synthesis Analysis
The synthesis of 3,4-Dichlorophenethylamine can be achieved by reacting 3,4-dichlorophenylacetonitrile with a suspension of lithium aluminum hydride (LiAlH4) in dry diethyl ether in the presence of N2 . Further details about the synthesis process can be found in the referenced papers .Molecular Structure Analysis
The molecular structure of “1-(2,4-Dichlorophenyl)ethylamine” consists of a nitrogen atom that can bond up to three hydrogens . In this amine, one or more of the hydrogen atoms from ammonia are replaced by organic substituents like alkyl (alkane chain) and aryl (aromatic ring) groups .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2,4-Dichlorophenyl)ethylamine” include a refractive index n20/D of 1.567 (lit.), a boiling point of 280 °C (lit.), and a density of 1.268 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique
Catalytic Applications
The research into the catalytic applications of compounds similar to 1-(2,4-Dichlorophenyl)ethylamine has shown promising results. For instance, N,N-bis[chloro(aryl)phosphino]amines, which are structurally related to 1-(2,4-Dichlorophenyl)ethylamine, have been synthesized and characterized for their role in catalyzing the oligomerization of ethene. These compounds demonstrated high activity and selectivity, with the potential for the synthesis of highly pure hexene fractions (Höhne et al., 2017).
Anticancer Research
Derivatives of 1-(2,4-Dichlorophenyl)ethylamine have been investigated for their potential anticancer properties. A study on novel 1,2,4-triazolin-3-one derivatives containing the 2-(4-chlorophenyl)-5-methyl-4-(2-amine/oxy-ethyl) moiety demonstrated significant in vitro anticancer activity against a variety of human tumor cell lines, including leukemia, non-small cell lung cancer, renal cancer, and others (Kattimani et al., 2013).
Environmental Studies
Studies on the environmental impact of compounds structurally similar to 1-(2,4-Dichlorophenyl)ethylamine, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), have been conducted. These studies investigated the dissipation of 2,4-D in soil, contributing valuable data for the understanding of the environmental fate of chlorinated herbicides (Wilson et al., 1997).
Organic Synthesis and Functionalization
Research has also focused on the synthesis and functionalization of polymers using aromatic tertiary amines, which are related to 1-(2,4-Dichlorophenyl)ethylamine. These studies have led to the development of terminally functionalized polymers with aromatic tertiary amine groups, showcasing the versatility of these compounds in polymer chemistry (Kim et al., 1998).
Safety and Hazards
The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3, indicating that it can cause eye and skin irritation and may cause respiratory irritation . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .
Mécanisme D'action
Target of Action
The primary targets of 1-(2,4-Dichlorophenyl)ethyl(methyl)amine are currently unknown. This compound is a derivative of indole , a heterocyclic compound that has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors . .
Mode of Action
As an indole derivative, it may interact with its targets in a manner similar to other indole-based compounds . These interactions often involve binding to the target receptor and modulating its activity, leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives, including 1-(2,4-Dichlorophenyl)ethyl(methyl)amine, may affect a wide range of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that the effects of this compound are diverse and depend on the specific cellular context.
Propriétés
IUPAC Name |
1-(2,4-dichlorophenyl)-N-methylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2N/c1-6(12-2)8-4-3-7(10)5-9(8)11/h3-6,12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKNOTDFRQWDMPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)Cl)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


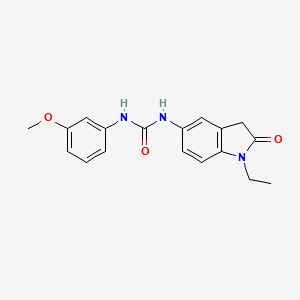

![4-[[2-(8-Methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzamide](/img/structure/B2976470.png)
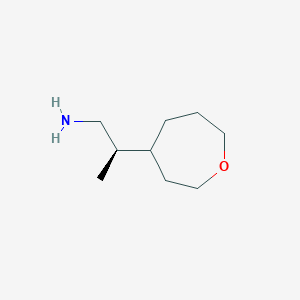

![2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide](/img/structure/B2976475.png)
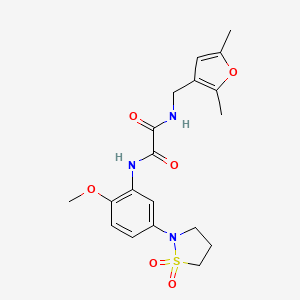
![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)urea](/img/structure/B2976480.png)
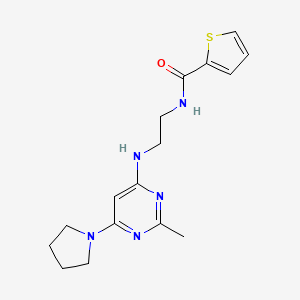
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[3-(1H-pyrrol-1-yl)phenyl]propanamide](/img/structure/B2976483.png)
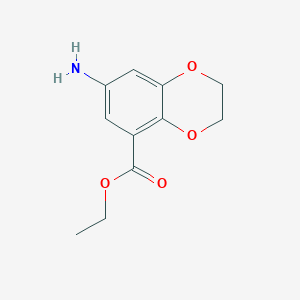
![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[5-(3,4-dichlorophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2976486.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-chlorobenzamide](/img/structure/B2976487.png)